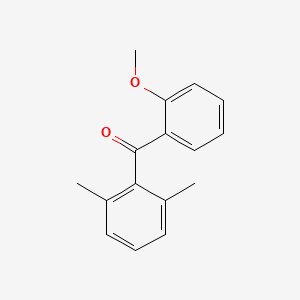

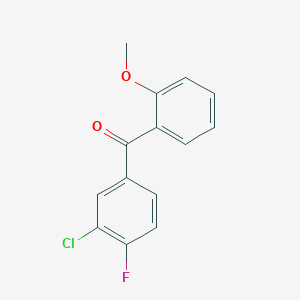

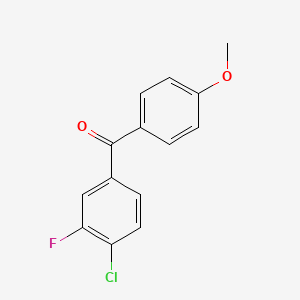

3-Acetoxy-2',5'-dimethoxybenzophenone

货号 B1324007

CAS 编号:

890100-38-6

分子量: 300.3 g/mol

InChI 键: AWPHRDKRMVPMAF-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

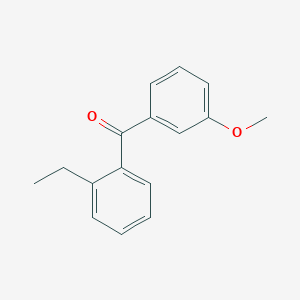

3-Acetoxy-2’,5’-dimethoxybenzophenone, also known as adiphenine, is an organic compound that belongs to the family of benzophenones. It has a molecular formula of C17H16O5 .

Synthesis Analysis

The synthesis of similar compounds has been reported in literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The obtained products were purified, and their analysis was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular structure of 3-Acetoxy-2’,5’-dimethoxybenzophenone can be found in various databases such as PubChem . It has a molecular weight of 300.3 g/mol.科研应用

Generation and Reactions of Carbenes

- 3-Acetoxy-2',5'-dimethoxybenzophenone is a useful material for the thermal generation of various carbenes, which are highly nucleophilic. These carbenes can react with a variety of electrophilic functional groups, making them valuable in synthetic chemistry. Their ability to react with electron-deficient alkenes or alkynes to form acetals of cyclopropanones or cyclopropenones is notable, demonstrating their potential in creating new molecular structures (Warkentin, 2009).

Photobehavior in Organic Chemistry

- The photobehavior of derivatives like 3-Acetoxy-2',5'-dimethoxybenzophenone in the presence of other chemicals, such as thiocarbonyl compounds, is significant. Their reactions can lead to six-membered rings through carbonyl addition and group transfer, which is useful in the synthesis of complex organic molecules (Plíštil et al., 2006).

Role in Oxidation Reactions

- This compound is involved in oxidation reactions with lead tetraacetate and manganic acetate. The oxidation of related 2-hydroxybenzophenones leads to dimeric compounds and substituted xanthones. These findings are significant for understanding the chemical behavior of benzophenone derivatives in oxidation reactions (Kurosawa, Sasaki, & Ikeda, 1973).

Stability and Synthesis of Metabolites

- The acetylation of phenolic derivatives of this compound is crucial for stabilizing metabolites for structural elucidation and quantification. This approach is beneficial in non-radiometric qualitative and quantitative analysis of metabolites, offering insights into the metabolism and synthetic applications of benzophenone derivatives (Xue, Schneider, Jayasimhulu, & Warshawsky, 1993).

Synthesis of Antineoplastic Agents

- 3-Acetoxy-2',5'-dimethoxybenzophenone analogs show inhibitory activities in cytotoxic test systems, suggesting their potential use in the development of new antineoplastic agents. This highlights its importance in medical chemistry and drug development (Chang et al., 1999).

性质

IUPAC Name |

[3-(2,5-dimethoxybenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-11(18)22-14-6-4-5-12(9-14)17(19)15-10-13(20-2)7-8-16(15)21-3/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPHRDKRMVPMAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(C=CC(=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641673 |

Source

|

| Record name | 3-(2,5-Dimethoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetoxy-2',5'-dimethoxybenzophenone | |

CAS RN |

890100-38-6 |

Source

|

| Record name | 3-(2,5-Dimethoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

快速询价

产品分类

浏览最多

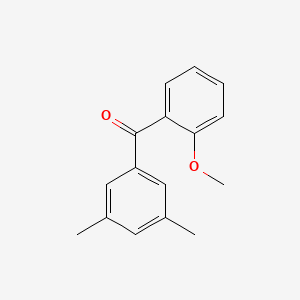

2,6-Dimethyl-2'-methoxybenzophenone

750633-52-4

3,5-Dimethyl-2'-methoxybenzophenone

750633-54-6

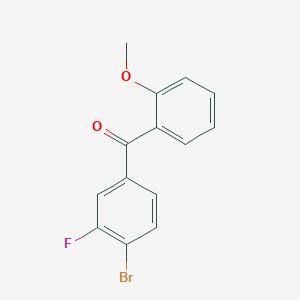

4-Bromo-3-fluoro-2'-methoxybenzophenone

750633-55-7

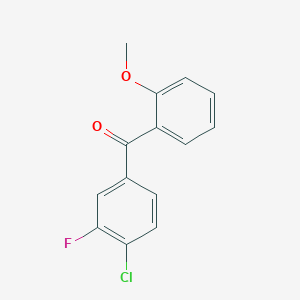

4-Chloro-3-fluoro-2'-methoxybenzophenone

750633-56-8